molecular formula C26H40N6O7 B15138036 Me-Tet-PEG4-NHBoc

Me-Tet-PEG4-NHBoc

Cat. No.: B15138036
M. Wt: 548.6 g/mol
InChI Key: NLCNHVGGRZZZPT-UHFFFAOYSA-N
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Description

Me-Tet-PEG4-NHBoc, also known as methyl-tetrazine-polyethylene glycol 4-N-tert-butoxycarbonyl, is a functionalized chemical reagent commonly used in molecular labeling and synthesis. It contains a methyl-tetrazine group, a polyethylene glycol chain with four units, and an N-tert-butoxycarbonyl protecting group. The methyl-tetrazine group provides high reactivity, the polyethylene glycol chain improves solubility and stability, and the N-tert-butoxycarbonyl group protects the amine group during chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tet-PEG4-NHBoc involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Me-Tet-PEG4-NHBoc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of Me-Tet-PEG4-NHBoc involves the inverse electron demand Diels-Alder reaction. The methyl-tetrazine group reacts with TCO derivatives to form a stable adduct. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioconjugation and labeling applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Me-Tet-PEG4-NHBoc is unique due to its combination of a methyl-tetrazine group, a polyethylene glycol chain with four units, and an N-tert-butoxycarbonyl protecting group. This combination provides high reactivity, improved solubility and stability, and protection of the amine group during synthesis .

Properties

Molecular Formula

C26H40N6O7

Molecular Weight

548.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C26H40N6O7/c1-20-29-31-24(32-30-20)22-7-5-21(6-8-22)19-28-23(33)9-11-35-13-15-37-17-18-38-16-14-36-12-10-27-25(34)39-26(2,3)4/h5-8H,9-19H2,1-4H3,(H,27,34)(H,28,33)

InChI Key

NLCNHVGGRZZZPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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